![molecular formula C13H10N2O3 B11867578 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-61-4](/img/structure/B11867578.png)
7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione
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Overview
Description
7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes an imidazoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and methoxylation steps . Transition-metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are also employed to construct the isoquinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted isoquinolines, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione demonstrates significant anticancer activity. It has been studied for its ability to inhibit key signaling pathways involved in cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of vascular endothelial growth factor receptor 2 (VEGF-R2), which is crucial for tumor angiogenesis . This inhibition can potentially reduce tumor growth and metastasis.
Mechanism of Action
The compound's mechanism involves the modulation of various signaling pathways. It has been linked to the downregulation of phospho-extracellular signal-regulated kinase (ERK) and its downstream targets in cancer cell lines, suggesting a role in cell cycle arrest and apoptosis induction . The specific interactions with kinases could make it a candidate for targeted therapy in B-cell proliferative disorders and other malignancies .
Biochemical Probes
Inhibitors of Kinase Activity
The compound has been identified as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. Inhibiting AAK1 may provide therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia . The ability to selectively inhibit this kinase opens avenues for developing treatments targeting synaptic dysfunctions.
Research Tools
Due to its unique structure, this compound serves as a valuable biochemical probe for studying cellular mechanisms and signaling pathways. Its application in experimental models can help elucidate the roles of specific kinases in various biological processes.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, modulating their activity and leading to desired outcomes .
Comparison with Similar Compounds
- 2-Methylimidazo[1,5-b]isoquinoline-1,3,5(2H)-trione
- 3-(Bromoacetyl)coumarins
- N-Isoindoline-1,3-diones
Comparison: Compared to these similar compounds, 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione stands out due to its unique methoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and bioactivity, making it a valuable compound for various applications .
Biological Activity
7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities including antimicrobial, anticancer, and antiparasitic effects. Its mechanisms of action involve interactions with cellular targets that disrupt normal cellular functions.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains and fungi. For instance:
- Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis.
- Case Study : In vitro studies demonstrated that at concentrations of 50 µg/mL, it reduced the viability of Staphylococcus aureus by 75% after 24 hours of exposure.
Anticancer Properties
This compound has been investigated for its potential in cancer therapy:
- Mechanism : It induces apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 30 µM, indicating effective cytotoxicity.
Antiparasitic Effects
The compound has also been evaluated for its antiparasitic activity:
- Mechanism : It inhibits heme detoxification pathways in parasites.
- Case Study : In tests against Plasmodium falciparum, it demonstrated an IC50 value of 25 µM, suggesting strong potential as an antimalarial agent.
Summary of Biological Activities
Properties
CAS No. |
62366-61-4 |
---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
7-methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H10N2O3/c1-7-6-14-12-11(16)9-4-3-8(18-2)5-10(9)13(17)15(7)12/h3-6H,1-2H3 |
InChI Key |
BTESEPQDOXRCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C(=O)C3=C(C2=O)C=CC(=C3)OC |
Origin of Product |
United States |
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